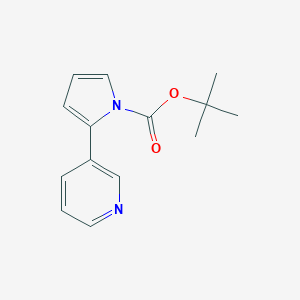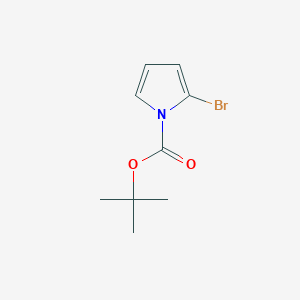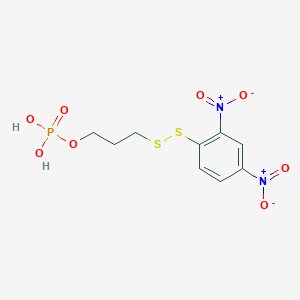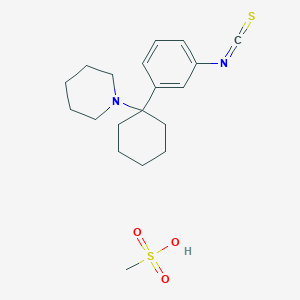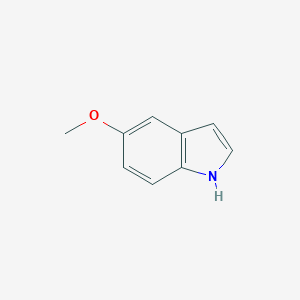
2-(3-Methoxyphenyl)ethanol
Vue d'ensemble
Description
2-(3-Methoxyphenyl)ethanol, also known as 3-Methoxyphenethyl alcohol, is a chemical compound with the linear formula CH3OC6H4CH2CH2OH . It has a molecular weight of 152.19 .
Synthesis Analysis
The synthesis of compounds containing the 2-methoxyphenol moiety core structure has been reported in several studies . For instance, the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access this important compound .Molecular Structure Analysis
The linear formula of 2-(3-Methoxyphenyl)ethanol is CH3OC6H4CH2CH2OH . It has a molecular weight of 152.19 .Chemical Reactions Analysis
The oxidation reactions of compounds similar to 2-(3-Methoxyphenyl)ethanol have been studied . For example, the reaction pathways and kinetics of the oxidation reactions of 1-phenylethyl alcohol (PEA), 1-(3,4-dimethoxyphenyl)ethanol (MVA), 1-(4-hydroxy-3-methoxyphenyl)ethanol (HMOPE), 1-(3-aminophenyl)ethanol (APE), 1-(4-methylphenyl)ethanol (MPE) and cyclohexanol with performic acid (PFA) were investigated .Physical And Chemical Properties Analysis
2-(3-Methoxyphenyl)ethanol has a density of 1.1±0.1 g/cm3, a boiling point of 236.4±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Applications De Recherche Scientifique
Medicine: Antioxidant Properties
2-(3-Methoxyphenyl)ethanol has been studied for its antioxidant properties, which are crucial in the medical field. Antioxidants play a significant role in mitigating oxidative stress, a factor in numerous diseases such as diabetes, atherosclerosis, cancer, and neurodegenerative disorders . The compound’s ability to act as an antioxidant makes it a potential candidate for therapeutic applications aimed at preventing and treating conditions where oxidative stress is a contributing factor.
Cosmetic Industry: UV Filters and Fragrances
The cosmetic industry utilizes compounds like 2-(3-Methoxyphenyl)ethanol in the formulation of UV filters and fragrances. Its structural properties may contribute to the absorption, reflection, and scattering of ultraviolet (UV) radiation, which is essential for protecting the skin from harmful UV rays . Additionally, its aromatic profile makes it suitable for use in perfumes and other scented products.
Environmental Science: Safety and Handling
2-(3-Methoxyphenyl)ethanol is considered non-hazardous, which is beneficial from an environmental standpoint. Its handling, storage, and disposal do not require special environmental precautions, indicating its safe use in laboratory and industrial settings .
Chemical Synthesis: Building Block for Heterocyclic Compounds
This compound is valuable in chemical synthesis, particularly in the construction of heterocyclic compounds. It serves as a building block for synthesizing various derivatives with potential pharmaceutical applications . Its versatility in reactions makes it a significant compound for research in medicinal chemistry.
Safety and Hazards
Orientations Futures
The future directions of research on 2-(3-Methoxyphenyl)ethanol could involve further investigation into its synthesis, properties, and potential applications. For instance, a study on the conformational preference of 2-(4-methoxyphenyl)ethanol by supersonic jet spectroscopy suggests that the introduction of the methoxy group would enhance the intramolecular OH/π interaction .
Mécanisme D'action
Target of Action
2-(3-Methoxyphenyl)ethanol, also known as 3-Methoxyphenethyl alcohol , is a chemical compound used in laboratory settings and for the synthesis of other substances
Biochemical Pathways
It has been used as a starting reagent in the synthesis of other compounds , suggesting that it may participate in various chemical reactions
Pharmacokinetics
Ethanol, a related compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . .
Result of Action
As a laboratory chemical and a reagent for synthesis , it is primarily used for its chemical properties rather than its biological effects.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPGEJSCUZMCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198243 | |
| Record name | 3-Methoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)ethanol | |
CAS RN |
5020-41-7 | |
| Record name | 3-Methoxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5020-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005020417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Methoxyphenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








